molecular formula C24H16N2O6 B3855621 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone

2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone

Cat. No. B3855621
M. Wt: 428.4 g/mol
InChI Key: IZJYPVRTSBKWOA-YXHOTNNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone, also known as DMNQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMNQ belongs to the class of naphthoquinone derivatives and has been widely used in various biochemical and physiological studies.

Mechanism of Action

2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone generates ROS by accepting electrons from the electron transport chain in the mitochondria. This process leads to the formation of superoxide anion radicals, which are converted to hydrogen peroxide and other ROS. 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone has been shown to induce oxidative stress in various cell types and tissues. The mechanism of action of 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone involves the activation of redox-sensitive transcription factors such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1).
Biochemical and Physiological Effects:
2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone induces apoptosis in cancer cells by increasing ROS levels. 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone has also been shown to induce inflammation by activating NF-κB and AP-1. In vivo studies have demonstrated that 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone can induce oxidative stress and cause tissue damage in various organs such as the liver, kidney, and brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone in lab experiments is its ability to generate ROS in a controlled manner. This allows researchers to study the effects of ROS on various cellular processes without the need for exogenous ROS sources. However, the use of 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone also has some limitations. 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone can induce oxidative stress and cause tissue damage, which can affect the interpretation of the results. Therefore, it is important to use appropriate concentrations of 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone and to monitor the effects on cell viability and tissue integrity.

Future Directions

2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone has potential applications in various fields of research such as cancer therapy, neurodegenerative disorders, and inflammation. Future studies could focus on optimizing the synthesis method of 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone and developing more specific derivatives that can target specific cellular processes. 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone could also be used in combination with other drugs or therapies to enhance their effectiveness. Moreover, further studies could investigate the effects of 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone on different animal models and human subjects to determine its safety and efficacy.

Scientific Research Applications

2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone has been widely used in scientific research due to its ability to generate reactive oxygen species (ROS) and induce oxidative stress. ROS are highly reactive molecules that can cause damage to cells and tissues. By inducing oxidative stress, 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone has been used to study the effects of ROS on various cellular processes such as apoptosis, inflammation, and cell signaling. 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone has also been used as a tool to study the role of ROS in disease states such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

2,3-bis[[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O6/c1-13-11-15(7-9-19(13)27)25-31-23-21(29)17-5-3-4-6-18(17)22(30)24(23)32-26-16-8-10-20(28)14(2)12-16/h3-12H,1-2H3/b25-15-,26-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJYPVRTSBKWOA-YXHOTNNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NOC2=C(C(=O)C3=CC=CC=C3C2=O)ON=C4C=CC(=O)C(=C4)C)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N\OC2=C(C(=O)C3=CC=CC=C3C2=O)O/N=C/4\C=C(C(=O)C=C4)C)/C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-bis[[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy]naphthalene-1,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone
Reactant of Route 2
2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone
Reactant of Route 3
2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone
Reactant of Route 4
2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone
Reactant of Route 5
2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone
Reactant of Route 6
2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.